3,8'-Biapigenin

Vue d'ensemble

Description

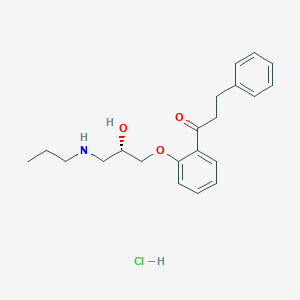

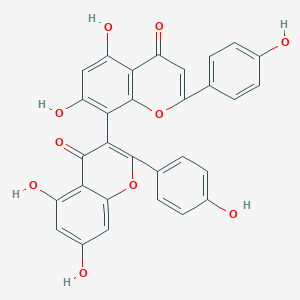

3,8’-Biapigenin: is a biflavonoid compound, specifically a dimeric form of apigenin. It is characterized by its polyphenolic structure and is found in various plants, including Hypericum perforatum (St. John’s Wort), Ginkgo biloba, and Selaginella tamariscina . This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antioxidative, antimicrobial, and anticancer effects .

Applications De Recherche Scientifique

3,8’-Biapigenin has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of biflavonoids and their chemical properties.

Mécanisme D'action

Target of Action

3,8’-Biapigenin, also known as Amentoflavone, is a biflavonoid found in various medicinal plants . It has been shown to interact with several targets, including extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) . These targets play crucial roles in cellular signaling pathways, regulating processes such as cell growth, inflammation, and apoptosis .

Mode of Action

3,8’-Biapigenin interacts with its targets by binding to them, thereby influencing their activity . For instance, it can inhibit the activity of ERK, NF-κB, and PI3K/Akt, which are often overactive in cancer cells . By inhibiting these targets, 3,8’-Biapigenin can disrupt the signaling pathways they are involved in, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 3,8’-Biapigenin include those regulated by ERK, NF-κB, and PI3K/Akt . These pathways are involved in a variety of cellular processes, including cell growth, inflammation, and apoptosis . By inhibiting these pathways, 3,8’-Biapigenin can induce cell cycle arrest, trigger apoptosis, and suppress cell migration in cancer cells .

Pharmacokinetics

It’s known that the compound has poor water solubility, which can limit its bioavailability . To overcome this, various nanocarriers of 3,8’-Biapigenin have been used to improve its solubility and bioavailability .

Result of Action

The molecular and cellular effects of 3,8’-Biapigenin’s action include the induction of cell cycle arrest and apoptosis, and the inhibition of migration, invasion, and angiogenesis in cancer cells . These effects can lead to the suppression of tumor growth and the enhancement of cancer treatment efficacy .

Action Environment

The action, efficacy, and stability of 3,8’-Biapigenin can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be affected by the pH and temperature of its environment . Additionally, the presence of other compounds, such as those found in the diet or administered as part of a combination therapy, can also influence the action of 3,8’-Biapigenin .

Analyse Biochimique

Biochemical Properties

3,8’-Biapigenin interacts with various enzymes and proteins, influencing biochemical reactions. It has been found to inhibit protein tyrosine phosphatase 1B (PTP1B) and stimulate glucose uptake in 3T3-L1 adipocyte cells . Additionally, it inhibits the cytochrome P450 (CYP) isoforms CYP3A4, CYP2C9, and CYP1A2 .

Cellular Effects

3,8’-Biapigenin exerts effects on various types of cells and cellular processes. It has been reported to reverse cell death induced by kainate and NMDA in isolated rat embryonic hippocampal neurons . It also decreases carrageenan-induced paw edema and protects against gastric lesions induced by indomethacin in rats .

Molecular Mechanism

The molecular mechanism of 3,8’-Biapigenin involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits protein tyrosine phosphatase 1B (PTP1B) and stimulates glucose uptake in 3T3-L1 adipocyte cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,8’-Biapigenin can be synthesized through various chemical reactions involving the coupling of two apigenin molecules. One common method involves the oxidative coupling of apigenin using oxidizing agents such as potassium ferricyanide or iodine in the presence of a base . The reaction typically occurs under mild conditions, and the product is purified through chromatographic techniques.

Industrial Production Methods: Industrial production of 3,8’-Biapigenin often involves the extraction and isolation from natural sources. Plants like Hypericum perforatum and Ginkgo biloba are rich sources of this compound. The extraction process includes solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions: 3,8’-Biapigenin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acetic anhydride, benzoyl chloride.

Major Products:

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Acetylated or benzoylated derivatives.

Comparaison Avec Des Composés Similaires

Amentoflavone: Another biflavonoid with similar biological activities but differs in its molecular structure and specific effects.

Hinokiflavone: Similar in structure but has distinct pharmacological properties.

Cupressuflavone: Shares structural similarities but varies in its biological activities.

Uniqueness of 3,8’-Biapigenin: 3,8’-Biapigenin is unique due to its specific dimeric structure, which imparts distinct biological activities. Its ability to modulate multiple signaling pathways and its diverse therapeutic potential make it a compound of significant interest in scientific research.

Propriétés

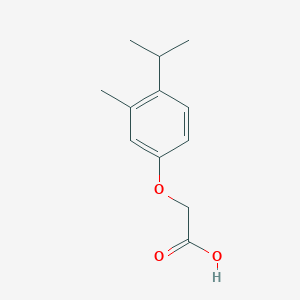

IUPAC Name |

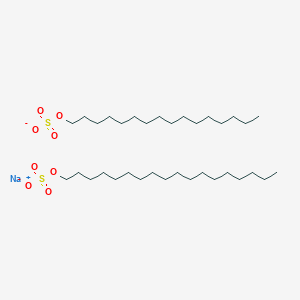

3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,31-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAMTZLKUHMPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318358 | |

| Record name | Biapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101140-06-1 | |

| Record name | Biapigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101140-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

259 - 261 °C | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What are the potential therapeutic targets of 3,8'-Biapigenin?

A1: this compound has shown promising inhibitory activity against SARS-CoV-2 main protease (Mpro) and protein disulfide isomerase (PDI) []. This dual inhibitory action makes it a potential candidate for addressing both viral replication and thrombosis associated with COVID-19. Additionally, research suggests this compound exhibits cytotoxicity against various cancer cell lines, including SW-480 colon cancer cells [].

Q2: How does this compound affect SARS-CoV-2 replication?

A2: this compound demonstrates in vitro inhibition of SARS-CoV-2 Mpro with an IC50 of 5-15 µM []. Mpro is a key enzyme in the viral replication cycle, responsible for cleaving the viral polyprotein into functional units. By inhibiting Mpro, this compound disrupts the viral life cycle and hinders replication.

Q3: How does this compound impact thrombosis, and what is the underlying mechanism?

A3: this compound inhibits PDI, a crucial enzyme involved in thrombus formation []. It exhibits potent inhibition of PDI reductase activity, specifically targeting the a and a' domains of the enzyme. This inhibition effectively blocks platelet accumulation and fibrin formation, leading to reduced thrombus formation in vivo [].

Q4: What is the in vitro and in vivo efficacy of this compound?

A4: In vitro studies demonstrate this compound's inhibitory effect on SARS-CoV-2 replication in Vero-E6 cells with an IC50 of 4.9 µM []. Additionally, it inhibits PDI activity in enzyme-based assays []. In vivo studies using a mouse model of laser-induced thrombosis show that this compound significantly reduces platelet accumulation and fibrin formation, indicating its antithrombotic potential [].

Q5: What are the potential applications of this compound in drug discovery?

A5: The dual inhibitory activity of this compound against SARS-CoV-2 Mpro and PDI makes it a promising candidate for developing therapeutics targeting COVID-19 []. Its antithrombotic properties, coupled with its ability to inhibit viral replication, could be beneficial in treating the thrombotic complications associated with COVID-19. Additionally, its cytotoxic effects against cancer cells warrant further investigation for potential anticancer applications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID](/img/structure/B10697.png)

![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)